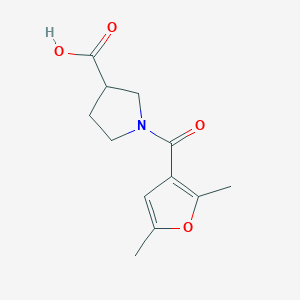

1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(2,5-dimethylfuran-3-carbonyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-7-5-10(8(2)17-7)11(14)13-4-3-9(6-13)12(15)16/h5,9H,3-4,6H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQQMKNRMQNIGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine-3-carboxylic Acid Derivative Preparation

A foundational step is the synthesis of pyrrolidine-3-carboxylic acid derivatives, often achieved via:

Lithium diisopropylamide (LDA) or n-butyllithium (nBuLi) mediated lithiation of protected amino acid derivatives at low temperatures (-78°C), followed by reaction with acid anhydrides or mixed anhydrides to introduce carbonyl substituents. This method enables selective functionalization of the pyrrolidine ring with high yields (75–90%).

Deprotection and purification steps involving trifluoroacetic acid (TFA) treatment and column chromatography to obtain pure pyrrolidine derivatives suitable for further functionalization.

Introduction of the 2,5-Dimethylfuran-3-carbonyl Group

The 2,5-dimethylfuran moiety is typically introduced through:

Acylation reactions where the pyrrolidine nitrogen or carbon at position 1 is acylated with 2,5-dimethylfuran-3-carbonyl chloride or an equivalent activated carbonyl derivative.

Alternatively, Suzuki–Miyaura coupling reactions can be employed to build the furan ring or attach the furan substituent under mild conditions with good functional group tolerance, although specific examples for this compound are limited.

Coupling and Functionalization

The coupling of the pyrrolidine-3-carboxylic acid core with the 2,5-dimethylfuran-3-carbonyl moiety is often achieved by amide bond formation using coupling agents such as carbodiimides (e.g., EDC, DCC) or mixed anhydrides.

Functional group transformations such as oxidation, reduction, and substitution can be applied to modify the pyrrolidine or furan rings for further derivatization.

Detailed Example Procedure (Adapted from Pyrrolidine Derivative Synthesis)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | nBuLi (1.6 M in hexane), THF, -78°C | Lithiation of protected amino acid derivative under nitrogen | - |

| 2 | Formic pivalic anhydride, THF, -78°C to 5°C | Introduction of formyl group via anhydride addition | - |

| 3 | Quench with acetic acid and water, extract with ethyl acetate | Workup to isolate intermediate | - |

| 4 | TFA, methylene chloride, 5°C to 25°C | Deprotection of protecting groups | - |

| 5 | Column chromatography | Purification of pyrrolidine-3-carboxylic acid derivative | 75–90 |

This sequence is adapted from a patented method for pyrrolidine-2-carboxylic acid derivatives, which can be tailored for 3-carboxylic acid analogues by adjusting starting materials.

Summary Table of Preparation Methods

| Preparation Aspect | Method Description | Key Reagents | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Pyrrolidine lithiation | nBuLi or LDA lithiation of protected amino acid | nBuLi, LDA, THF | -78°C | 75–90% | Requires inert atmosphere |

| Acylation | Reaction with formic pivalic/acetic anhydride | Mixed anhydrides | -78°C to 5°C | High | Mild conditions preserve functionality |

| Deprotection | TFA treatment | TFA, DCM | 5°C to 25°C | High | Removes Boc groups |

| Purification | Column chromatography | Silica gel | Ambient | - | Essential for purity |

| Furan moiety introduction | Suzuki–Miyaura coupling or acylation | Pd catalyst, boronic acids | Mild | Variable | Enables furan ring construction |

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The methyl groups on the furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Alcohol derivatives of the original compound.

Substitution: Halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : CHNO

Molecular Weight : 237.25 g/mol

CAS Number : 1283301-13-2

The compound features a pyrrolidine ring substituted with a 2,5-dimethylfuran-3-carbonyl group, which contributes to its reactivity and biological activity.

Medicinal Chemistry Applications

1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidine-3-carboxylic acid has shown promise in medicinal chemistry due to its potential as a bioactive molecule.

Antifungal Activity

Research indicates that derivatives of furan compounds exhibit antifungal properties. Specifically, compounds related to 2,5-dimethylfuran have been studied for their effectiveness against various fungal strains. The mechanism of action often involves disruption of fungal cell membranes or inhibition of key metabolic pathways .

Anticancer Properties

Studies have suggested that furan derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. The structural characteristics of 1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidine-3-carboxylic acid may enhance its interaction with cellular targets involved in cancer progression .

Pesticidal Properties

Furan derivatives are known for their pesticidal properties. The compound has been explored for use as a fungicide and insecticide due to its ability to interfere with the biological processes of pests. It is particularly effective against certain fungal pathogens in crops .

Materials Science Applications

1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidine-3-carboxylic acid can also be utilized in the development of novel materials. Its unique chemical structure allows for incorporation into polymers and other materials that require specific mechanical or thermal properties.

Polymer Synthesis

The compound can serve as a monomer in the synthesis of functionalized polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Case Study 1: Antifungal Efficacy

In a study examining the antifungal efficacy of various furan derivatives, 1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidine-3-carboxylic acid was tested against Candida albicans. The results indicated a significant reduction in fungal growth at specific concentrations, highlighting its potential as an antifungal agent .

Case Study 2: Agricultural Field Trials

Field trials conducted on crops treated with formulations containing this compound demonstrated enhanced resistance to fungal infections compared to untreated controls. This suggests that it could be developed into an effective agricultural pesticide .

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The furan ring and pyrrolidine moiety can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The dimethylfuran group in the target compound (electron-rich) contrasts with electron-withdrawing groups like trifluoromethyl or chloro , which may alter electronic interactions with biological targets.

- Solubility and Lipophilicity : The oxygen atoms in the furan ring may improve aqueous solubility compared to hydrophobic dimethylphenyl analogs . However, fluorinated derivatives (e.g., 3,5-difluorobenzyl) balance lipophilicity and polarity for optimized bioavailability .

- Biological Activity : Hydroxyphenyl and chlorinated derivatives exhibit antimicrobial activity, suggesting that substituent polarity and halogenation are critical for efficacy . The target compound’s furan group could mimic these properties via oxygen-mediated interactions.

Biological Activity

1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidine-3-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

- Molecular Formula : C12H15NO4

- Molecular Weight : 237.25 g/mol

- CAS Number : 496918-99-1

Synthesis

The synthesis of 1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidine-3-carboxylic acid involves several steps, including the condensation of 2,5-dimethylfuran derivatives with pyrrolidine carboxylic acids. The process typically includes cyclization and hydrolysis stages to yield the final product with high purity and yield .

Antioxidant Activity

Research indicates that pyrrolidine derivatives exhibit significant antioxidant properties. The DPPH radical scavenging assay was employed to evaluate the antioxidant activity of various derivatives, including those similar to 1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidine-3-carboxylic acid. The results showed that compounds with a free carboxylic moiety demonstrated enhanced reducing power compared to standard antioxidants like ascorbic acid .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Ascorbic Acid | 88.6% |

| 1-(2,5-Dimethylfuran) Derivative | 87.7% |

| Other Pyrrolidine Derivatives | Varies |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits COX enzymes, which play a critical role in the inflammatory response. The IC50 values for inhibition of COX-2 were reported as low as μmol, indicating potent anti-inflammatory activity comparable to established drugs like celecoxib .

| Compound | COX-2 IC50 (μmol) |

|---|---|

| Celecoxib | 0.04 ± 0.01 |

| 1-(2,5-Dimethylfuran) Derivative | 0.04 ± 0.02 |

The biological activity of 1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidine-3-carboxylic acid is attributed to its interaction with specific molecular targets involved in oxidative stress and inflammation pathways. It appears to modulate the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2, leading to reduced inflammatory responses in vitro .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

- Antioxidant Efficacy : A study demonstrated that derivatives similar to this compound exhibited up to 88% DPPH scavenging ability, indicating strong antioxidant potential.

- Anti-inflammatory Assessment : In animal models of inflammation, compounds derived from pyrrolidine structures showed significant reduction in paw edema and granuloma formation compared to controls .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(2,5-dimethylfuran-3-carbonyl)pyrrolidine-3-carboxylic acid?

- Methodological Answer : The synthesis of structurally related pyrrolidine derivatives typically involves coupling reactions between substituted furan carbonyl chlorides and pyrrolidine precursors. For example, in analogous compounds, acylation reactions using DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents under inert atmospheres (e.g., nitrogen) have been effective . Post-synthesis purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization is critical to isolate the target compound. Reaction progress should be monitored using TLC or HPLC .

Q. How can the structural integrity of 1-(2,5-dimethylfuran-3-carbonyl)pyrrolidine-3-carboxylic acid be validated?

- Methodological Answer : Multimodal spectroscopic characterization is essential:

- NMR : - and -NMR to confirm the presence of the dimethylfuran and pyrrolidine moieties (e.g., methyl group signals at δ ~2.2–2.5 ppm for furan substituents; carbonyl resonances at δ ~170 ppm) .

- FTIR : Peaks at ~1650–1750 cm for carbonyl groups (furan-3-carbonyl and carboxylic acid) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., calculated [M+H] for CHNO: 238.10) .

Advanced Research Questions

Q. What strategies are effective for optimizing the compound’s pharmacological activity in drug discovery?

- Methodological Answer : Structure-activity relationship (SAR) studies can guide optimization. For example:

- Substituent Modification : Introducing electron-withdrawing groups (e.g., halogens) on the furan ring to enhance metabolic stability .

- Bioisosteric Replacement : Replacing the carboxylic acid group with a tetrazole moiety to improve bioavailability while retaining hydrogen-bonding capacity .

- In Silico Screening : Molecular docking against target proteins (e.g., bacterial enzymes for antimicrobial applications) to prioritize synthetic targets .

Q. How can researchers resolve contradictory data in antimicrobial activity assays for this compound?

- Methodological Answer : Contradictions may arise from assay conditions or bacterial strain variability. Mitigation strategies include:

- Standardized Protocols : Use CLSI (Clinical and Laboratory Standards Institute) guidelines for MIC (minimum inhibitory concentration) determination .

- Control Compounds : Compare activity against reference antibiotics (e.g., ciprofloxacin for Gram-negative pathogens) to validate assay sensitivity .

- Mechanistic Studies : Assess membrane permeability (e.g., via fluorescent dye uptake) or target inhibition (e.g., enzyme activity assays) to confirm mode of action .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

- Methodological Answer : Reverse-phase HPLC or LC-MS/MS with the following parameters:

- Column : C18 (e.g., 5 µm, 150 × 4.6 mm).

- Mobile Phase : Gradient of acetonitrile/water (0.1% formic acid) for optimal peak separation.

- Detection : ESI (electrospray ionization) in negative ion mode for carboxylic acid detection (LOD ~0.1 µg/mL) .

Q. How can researchers assess the compound’s cytotoxicity in human cell lines?

- Methodological Answer : Use standardized cytotoxicity assays:

- MTT Assay : Measure mitochondrial activity in A549 lung cells after 24–48 hours of exposure (IC determination) .

- Apoptosis Markers : Flow cytometry for Annexin V/propidium iodide staining to differentiate necrotic vs. apoptotic cell death .

- Long-Term Toxicity : Colony-forming assays to evaluate proliferative recovery post-treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.